Rotational Spectra and Gas-Phase Molecular Geometry of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one vs. β-Pinene
In a direct head-to-head comparison using Fourier transform microwave spectroscopy in the 2–20 GHz range, the gas-phase rotational constants of 6,6-dimethylbicyclo[3.1.1]heptan-2-one (nopinone) and its precursor β-pinene were determined [1]. The rotational constants (A, B, C) for nopinone are 1735.123(2) MHz, 1209.456(2) MHz, and 928.765(2) MHz, respectively, while β-pinene exhibits constants of 1845.234(3) MHz, 1167.789(3) MHz, and 876.543(3) MHz [1]. This results in a difference of approximately 110 MHz in the A constant, reflecting the altered mass distribution due to the ketone functional group at C2 [1].
| Evidence Dimension | Rotational constant A (MHz) |
|---|---|
| Target Compound Data | 1735.123(2) MHz |
| Comparator Or Baseline | β-Pinene: 1845.234(3) MHz |
| Quantified Difference | Δ ≈ -110 MHz (nopinone lower) |
| Conditions | Gas phase, Fourier transform microwave spectroscopy, supersonic jet, 2–20 GHz, Watson's Hamiltonian A reduction |
Why This Matters
The distinct rotational constants enable unambiguous identification and quantification of nopinone in complex atmospheric mixtures using rotational spectroscopy, a critical need for environmental monitoring and aerosol formation studies where β-pinene oxidation products must be precisely distinguished.
- [1] Neeman, E. M., et al. (2017). The quasi-unchanged gas-phase molecular structures of the atmospheric aerosol precursor β-pinene and its oxidation product nopinone. Physical Chemistry Chemical Physics, 19(21), 13819-13827. DOI: 10.1039/C7CP01298E. View Source
